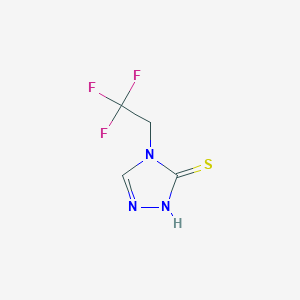

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c5-4(6,7)1-10-2-8-9-3(10)11/h2H,1H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZSLGPGKBTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N1CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038337-22-2 | |

| Record name | 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol CAS number

An In-Depth Technical Guide to 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Introduction

Predicted Chemical and Physical Properties

The following table summarizes the predicted physicochemical properties of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C4H4F3N3S | [4] |

| Molecular Weight | 183.16 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |

| pKa | ~7-8 (predicted for the thiol group) | N/A |

| XlogP (predicted) | 1.1 | [4] |

Proposed Synthesis and Purification

The synthesis of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a well-established route for 1,2,4-triazole-3-thiones, which involves the cyclization of a thiosemicarbazide intermediate.[5][6][7]

Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol (C4H4F3N3S) [pubchemlite.lcsb.uni.lu]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. mdpi.com [mdpi.com]

- 7. ijbr.com.pk [ijbr.com.pk]

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol PubChem CID 29064794

This guide serves as an advanced technical resource for 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (PubChem CID 29064794). It is designed for medicinal chemists and process scientists utilizing this fluorinated heterocycle as a pharmacophore or metabolic stability-enhancing building block.

PubChem CID: 29064794

Molecular Formula:

Executive Summary: The Fluorinated Scaffold Advantage

In modern drug discovery, the incorporation of fluorine is a pivotal strategy to modulate physicochemical properties without drastically altering steric bulk. 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol represents a specialized scaffold where the electron-withdrawing trifluoroethyl group (

Key Technical Value Proposition:

-

Metabolic Stability: The

group blocks metabolic oxidation at the ethyl position, a common liability in non-fluorinated ethyl analogs. -

Acidity Modulation: The strong electron-withdrawing nature of the trifluoroethyl group lowers the

of the triazole ring system, potentially altering the binding kinetics and solubility profile compared to non-fluorinated variants. -

Versatile Reactivity: The C3-thiol group exists in a thione-thiol tautomeric equilibrium, providing a nucleophilic handle for S-alkylation reactions to generate thioether-linked bioactive libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data summarizes the core properties relevant to solution-phase chemistry and biological assay formulation.

| Property | Value / Descriptor | Relevance |

| Molecular Weight | 183.16 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| XLogP3-AA | ~0.8 (Estimated) | Moderate lipophilicity; suitable for CNS penetration optimization. |

| H-Bond Donors | 1 (Thiol/Thione NH) | Critical for active site recognition. |

| H-Bond Acceptors | 3 (N2, N4, F) | Fluorine acts as a weak acceptor; Nitrogen lone pairs are key. |

| Tautomerism | Thione (major) | Dictates reactivity; S-alkylation requires base catalysis. |

| Physical State | Solid (Crystalline) | Stable handling; typical melting point range for class: 140–180°C. |

Synthetic Architecture

The synthesis of 4-substituted-1,2,4-triazole-3-thiols is robustly achieved via the cyclization of thiosemicarbazide intermediates.[1] The presence of the trifluoroethyl group requires specific attention to the starting isothiocyanate.

Retrosynthetic Analysis

The most efficient disconnection involves the cyclodehydration of 4-(2,2,2-trifluoroethyl)thiosemicarbazide , which is generated from 2,2,2-trifluoroethyl isothiocyanate and formic hydrazide (or hydrazine hydrate + formic acid equivalent).

Detailed Synthetic Protocol

Objective: Synthesis of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol.

Reagents:

-

2,2,2-Trifluoroethyl isothiocyanate (1.0 eq)

-

Formic hydrazide (1.0 eq) (or Hydrazine hydrate + Formic acid)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

) -

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Thiosemicarbazide Formation:

-

Dissolve formic hydrazide in absolute ethanol.

-

Add 2,2,2-trifluoroethyl isothiocyanate dropwise at

to control the exotherm. -

Reflux the mixture for 2–4 hours. The intermediate, 1-formyl-4-(2,2,2-trifluoroethyl)thiosemicarbazide, precipitates upon cooling or is used directly.

-

-

Cyclization (Ring Closure):

-

Add aqueous NaOH (2M, 2.0 eq) to the reaction mixture.

-

Reflux for an additional 4–6 hours. The base catalyzes the intramolecular dehydration, closing the triazole ring.

-

-

Work-up & Isolation:

-

Cool the solution to room temperature.

-

Acidify carefully with dilute HCl to

. The thiol (thione) product will precipitate. -

Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure compound.

-

Pathway Visualization

The following diagram illustrates the chemical flow from precursors to the final cyclized scaffold.

[10][12]

Functional Utility & Reaction Engineering

Thione-Thiol Tautomerism

Like many N-heterocyclic thiols, this compound exists in equilibrium between the thione (NH, C=S) and thiol (SH, C=N) forms.

-

Solution State: In polar solvents (DMSO, MeOH), the thione form often predominates due to stabilization by the adjacent nitrogen lone pairs.

-

Reactivity Implication: Despite the thione dominance, the sulfur atom retains high nucleophilicity. Under basic conditions, the thiolate anion is formed, driving reactions exclusively at the sulfur position (S-alkylation) rather than the nitrogen (N-alkylation), provided soft electrophiles (alkyl halides) are used.

Regioselective S-Alkylation Protocol

This is the primary application of the core in drug synthesis (e.g., creating thioether linkers).

Workflow:

-

Activation: Dissolve the triazole-thiol in DMF or Acetone. Add

(1.1 eq) to generate the thiolate anion. -

Coupling: Add the electrophile (e.g., benzyl bromide,

-chloroacetamide). -

Outcome: Formation of S-substituted 1,2,4-triazoles.[3][1][4] The trifluoroethyl group at N4 remains inert, providing a stable steric handle.

Applications in Drug Discovery[1][14][15]

Bioisosterism and Pharmacophore Design

The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids. The addition of the trifluoroethyl group introduces specific advantages:

-

Lipophilicity Boost: The

group increases lipophilicity compared to a standard ethyl group, potentially improving membrane permeability. -

Conformational Lock: The bulky

group can restrict rotation, locking the pharmacophore into a bioactive conformation.

Therapeutic Areas

Based on the class activity of 1,2,4-triazole-3-thiols, this specific core is relevant for:

-

Antimicrobial Agents: Triazole-thiols inhibit sterol 14

-demethylase (CYP51), a target for antifungal drugs. The trifluoroethyl tail mimics the lipophilic side chains found in azole antifungals. -

Anticancer Kinase Inhibitors: S-substituted derivatives act as linkers in multi-target kinase inhibitors, where the triazole nitrogen coordinates with hinge region residues.

-

Agrochemicals: Used as precursors for herbicides and fungicides due to high stability in soil and metabolic resistance in plants.

Safety & Handling (SDS Highlights)

While specific toxicological data for CID 29064794 is limited, handling should follow protocols for fluorinated thiols.

-

Hazard Classification:

-

Skin/Eye Irritant: H315, H319.

-

Respiratory Irritant: H335 (Avoid dust inhalation).

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiol to the disulfide dimer.

-

Disposal: Fluorinated organic waste streams; do not release into standard aqueous waste due to persistence.

References

-

PubChem. 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (CID 29064794). National Library of Medicine. [Link]

-

Al-Soud, Y. A., et al. Synthesis and biological evaluation of some new 1,2,4-triazole derivatives.Turk. J. Chem., 2003.[3] (Foundational chemistry of triazole-thiol synthesis via isothiocyanates). [Link]

-

Makhsumov, A. G., et al. Synthesis methods of 1,2,4-triazole-3-thiones: review.Zaporozhye Medical Journal, 2024. (Review of cyclization mechanisms and tautomerism). [Link]

-

Hraishawi, R. M. O., et al. Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives.[3][4]International Journal of Green Pharmacy, 2019. (Protocols for S-alkylation and bioactivity). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. greenpharmacy.info [greenpharmacy.info]

Technical Guide: 4-(2,2,2-Trifluoroethyl)-1,2,4-triazole-3-thiol

The following technical guide details the structural elucidation, synthesis, and medicinal chemistry applications of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol .

Structural Elucidation, Synthetic Protocols, and Medicinal Chemistry Applications

Structural Elucidation & Nomenclature

The chemical name "4-(2,2,2-trifluoroethyl) triazole-3-thiol" is a common semi-systematic identifier.[1] However, for regulatory filing and precise scientific communication, it requires rigorous translation into IUPAC nomenclature, accounting for heterocyclic numbering and tautomeric preference.

The Core Scaffold

The "triazole-3-thiol" suffix almost exclusively refers to the 1,2,4-triazole isomer in this context.[1][2] While 1,2,3-triazoles exist, the 3-thiol functionality is synthetically characteristic of the 1,2,4-isomer derived from hydrazine/isothiocyanate chemistry.

Tautomeric Ambiguity (Thione vs. Thiol)

In the solid state and in polar solvents, 3-mercapto-1,2,4-triazoles exist predominantly as the thione (NH/C=S) tautomer rather than the thiol (SH/C=N) tautomer. The trifluoroethyl group at position 4 locks the nitrogen, leaving the proton to shuttle between N1 and N2 (or S).

-

Common Name: 4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-thiol[1]

-

Precise IUPAC Name (Thione Tautomer - Preferred): 4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione[1]

-

Precise IUPAC Name (Thiol Tautomer): 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium, highlighting the thermodynamic preference for the thione form.

Figure 1: Tautomeric equilibrium favoring the thione species due to the stability of the thioamide resonance.

Synthetic Methodology

To synthesize this molecule with high purity, we employ a One-Pot Dithiocarbamate Cyclization .[1] This route avoids the use of unstable isothiocyanates and utilizes the primary amine directly.

Reaction Scheme

Precursors: 2,2,2-Trifluoroethylamine, Carbon Disulfide (CS₂), Hydrazine Hydrate.

Figure 2: One-pot synthesis via dithiocarbamate intermediate.

Detailed Experimental Protocol

Safety Note: CS₂ is highly flammable and neurotoxic. Hydrazine is a suspected carcinogen. Perform all operations in a fume hood.

-

Dithiocarbamate Formation:

-

Charge a reaction flask with 2,2,2-trifluoroethylamine (10 mmol) and Ethanol (20 mL).

-

Cool to 0°C in an ice bath.

-

Add Carbon Disulfide (CS₂) (12 mmol) dropwise.

-

Add Triethylamine (TEA) or KOH (12 mmol) slowly to trap the acidic proton.

-

Observation: The solution will turn yellow/orange, indicating dithiocarbamate formation. Stir for 2 hours at room temperature.

-

-

Cyclization:

-

Add Hydrazine Hydrate (80%, 15 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Evolution of H₂S gas (rotten egg smell) confirms cyclization.

-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

-

Work-up & Purification:

Physicochemical Characterization

Confirming the structure requires analyzing the specific spectral signatures of the 1,2,4-triazole ring and the trifluoroethyl group.

Data Summary Table

| Parameter | Expected Value / Characteristic | Causality/Explanation |

| Physical State | White crystalline solid | High melting point due to intermolecular H-bonding (Thione form).[1] |

| Melting Point | 160–180°C (Range varies by purity) | Typical for N-substituted triazole thiones.[1] |

| pKa (Acidic) | ~5.5 – 6.5 | The CF₃ group is electron-withdrawing, increasing the acidity of the NH proton compared to non-fluorinated analogs (pKa ~9). |

| LogP | ~0.8 – 1.2 | CF₃ increases lipophilicity significantly compared to an ethyl group. |

| IR Spectrum | 1150–1200 cm⁻¹ (C-F stretch)2500–2600 cm⁻¹ (S-H weak) or1300–1400 cm⁻¹ (C=S strong) | Presence of C=S stretch confirms the thione tautomer in solid state. |

NMR Validation (DMSO-d₆)

-

¹H NMR:

-

δ 13.5–14.0 ppm (s, 1H): NH proton (broad, exchangeable). Confirms thione form.

-

δ 8.4–8.6 ppm (s, 1H): C5-H of the triazole ring. Characteristic downfield shift.

-

δ 4.8–5.2 ppm (q, 2H, J~9 Hz): CH₂ adjacent to CF₃. Appears as a quartet due to coupling with three Fluorine atoms.

-

-

¹⁹F NMR:

-

δ -70 to -72 ppm (t, 3F): Trifluoromethyl group.[1] Triplet due to coupling with the adjacent CH₂ protons.

-

Medicinal Chemistry Applications

This molecule acts as a critical bioisostere and scaffold in drug discovery.

Bioisosterism & Fluorine Effect

The 2,2,2-trifluoroethyl group is a bioisostere for the ethyl or isopropyl group but with distinct advantages:

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the ethyl position (preventing dealkylation).

-

Dipole Modulation: The strong dipole of the CF₃ group alters the electronic landscape of the triazole ring, affecting binding affinity to metalloenzymes (e.g., CYP450, Carbonic Anhydrase).

Pharmacophore Utility

The 1,2,4-triazole-3-thione core is a privileged structure found in:

-

Antimicrobials: Inhibitors of bacterial DNA gyrase.

-

Anticancer Agents: The thione sulfur can coordinate with Zinc fingers or Copper centers in enzymes involved in tumor proliferation.

-

Linker Chemistry: The sulfur atom can be S-alkylated to attach larger pharmacophores, serving as a rigid linker with a specific bond angle.

References

-

IUPAC Nomenclature of Heterocycles

-

Tautomerism in 1,2,4-Triazole-3-thiones

-

Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione.[1]

- Source: PubMed (NIH).

-

Link:

-

-

Synthesis of 4-Substituted-1,2,4-triazole-3-thiols

- Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Source: PubMed Central (PMC).

-

Link:

-

Fluorine in Medicinal Chemistry

-

Title: Fluorinated triazoles as privileged potential candidates in drug development.[5]

- Source: PubMed Central (PMC).

-

Link:

-

Sources

- 1. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. 3H-1,2,4-Triazole-3-thione | C2HN3S | CID 21941101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reagents for synthesizing fluorinated 1,2,4-triazole-3-thiols

Application Note: Reagents and Protocols for the Synthesis of Fluorinated 1,2,4-Triazole-3-Thiols

Executive Summary

Fluorinated 1,2,4-triazole-3-thiols represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and amides while offering modulated lipophilicity (LogP) and metabolic stability due to the fluorine incorporation (e.g., -CF₃, -CHF₂).[1][2] This application note provides a technical roadmap for synthesizing these moieties, focusing on reagent selection, mechanistic pathways, and self-validating protocols. We prioritize methods that allow for regioselective control at the N4 position, essential for structure-activity relationship (SAR) studies.

Reagent Selection & Strategic Planning

The synthesis of 5-fluorinated-1,2,4-triazole-3-thiols hinges on the construction of the 1,2,4-triazole core from acyclic precursors.[1][2] The choice of reagents dictates the substituent at the N4 position (H, Alkyl, Aryl, or Amino).

Table 1: Critical Reagents and Their Functions

| Reagent Class | Specific Reagent | Role/Function | Critical Attribute |

| Fluorinated Building Block | Trifluoroacetic Acid (TFA) | C5-CF₃ Source | Readily available; requires activation or high temp.[1][2] |

| Trifluoroacetic Acid Hydrazide | C5-CF₃ Source | Pre-activated; milder reaction conditions.[1][2] | |

| Ethyl Trifluoroacetate | C5-CF₃ Source | Ester precursor for hydrazide formation.[1][2] | |

| Sulfur Source | Potassium Thiocyanate (KSCN) | Thiol/Thione Source | Used in acid-mediated cyclizations.[2] |

| Carbon Disulfide (CS₂) | Thiol/Thione Source | Standard for 4-amino-triazole synthesis; requires base.[1][2] | |

| Aryl Isothiocyanates (Ar-NCS) | N4 & S Source | Introduces N4-Aryl substituents; forms thiosemicarbazide intermediates.[1][2] | |

| Cyclization/Base | Hydrazine Hydrate (N₂H₄[3]·H₂O) | N4-Amino Source | Essential for 4-amino-triazoles; nucleophile.[1][2] |

| Sodium Hydroxide (NaOH) | Cyclization Catalyst | Promotes dehydration of thiosemicarbazide intermediates. | |

| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | Used for difficult cyclizations (less common for thiols). |

Mechanistic Pathways & Workflow

The synthesis generally proceeds via a hydrazinecarbothioamide (thiosemicarbazide) intermediate. Understanding the bifurcation in the pathway is crucial for selecting the correct protocol.

Figure 1: Synthetic Divergence for Fluorinated Triazole-Thiols

Caption: Divergent synthetic pathways starting from fluorinated hydrazides. Path A yields N4-substituted derivatives; Path B yields N4-amino derivatives.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aryl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiols

Target: N4-substituted analogs for lipophilic tuning.[1][2]

Mechanism: Nucleophilic addition of the hydrazide to an isothiocyanate yields a thiosemicarbazide, which undergoes base-catalyzed intramolecular dehydration.[1]

Reagents:

-

Trifluoroacetic acid hydrazide (1.0 equiv)

-

Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 equiv)

-

Ethanol (Absolute)[4]

-

Sodium Hydroxide (2M aqueous solution)

-

Hydrochloric Acid (3M, for acidification)

Step-by-Step Methodology:

-

Thiosemicarbazide Formation:

-

In a round-bottom flask, dissolve trifluoroacetic acid hydrazide (10 mmol) in ethanol (20 mL).

-

Add phenyl isothiocyanate (11 mmol) dropwise.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). The intermediate thiosemicarbazide often precipitates upon cooling.

-

Validation Point: Isolate a small aliquot. ¹H NMR should show broad NH singlets at δ 9–10 ppm and δ 12–13 ppm.

-

-

Cyclization:

-

To the crude reaction mixture (or isolated intermediate), add 2M NaOH (10 mL).[5]

-

Reflux for an additional 3–5 hours. The solution will become clear as the triazole salt forms.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 3M HCl to pH 3–4. Caution: Evolution of H₂S or toxic fumes is possible if excess reagents degrade; perform in a fume hood.

-

The product will precipitate as a white/off-white solid.[1][2]

-

Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 75–85% Key Characterization: ¹H NMR (DMSO-d₆): SH proton typically appears as a broad singlet at δ 13.5–14.5 ppm (indicative of thione tautomer).

Protocol B: Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Target: N4-amino analogs, useful as precursors for fused heterocycles (e.g., triazolothiadiazoles).[1][2]

Mechanism: Formation of a potassium dithiocarbazate salt followed by ring closure with hydrazine.

Reagents:

-

Trifluoroacetic acid hydrazide (10 mmol)

-

Carbon Disulfide (CS₂) (15 mmol) (Safety: Highly Flammable/Toxic)

-

Potassium Hydroxide (KOH) (15 mmol)

-

Hydrazine Hydrate (80%) (20 mmol)

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve KOH (15 mmol) in absolute ethanol (15 mL).

-

Add trifluoroacetic acid hydrazide (10 mmol) and cool to 0–5 °C in an ice bath.

-

Add CS₂ (15 mmol) dropwise with vigorous stirring.

-

Stir at room temperature for 2–4 hours. A yellow precipitate (potassium dithiocarbazate) may form.

-

-

Cyclization:

-

Add hydrazine hydrate (20 mmol) directly to the reaction mixture.

-

Reflux until the evolution of H₂S ceases (approx. 4–6 hours). (Mandatory: Scrubber system for H₂S) .

-

The color typically changes from yellow to colorless or light yellow.

-

-

Workup:

Reference: This method aligns with the "Reid-Heindel" type synthesis adapted for fluorinated substrates [1].[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization | Increase reflux time with NaOH; ensure pH is sufficiently low (<4) during workup to protonate the thiolate. |

| Oily Product | Impurities/Solvent retention | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Regioselectivity Loss | Steric hindrance of R-NCS | Use higher boiling solvent (e.g., n-Propanol) or microwave irradiation (120°C, 15 min) to overcome energy barriers.[1] |

| Tautomerism Confusion | Thiol vs. Thione | In solution (NMR), the thione form (NH, C=S) usually predominates over the thiol (N, C-SH). Look for C=S in ¹³C NMR (~165-170 ppm).[1][2] |

Safety & Handling (E-E-A-T)

-

Fluorinated Intermediates: Trifluoroacetic acid derivatives can be severe irritants. Use Viton® or nitrile gloves.

-

Carbon Disulfide (CS₂): Neurotoxic and has an auto-ignition temperature of 90°C. Never use a hot plate directly; use an oil bath or heating mantle.[2] All reactions must be under inert atmosphere (N₂).

-

Hydrogen Sulfide (H₂S): A byproduct of Protocol B. It is fatal at high concentrations. The reaction exhaust must be bubbled through a bleach (NaOCl) or NaOH scrubber trap.

References

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) . SciSpace. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . MDPI. Available at: [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition . MDPI. Available at: [Link]

-

Trifluoroacetic Acid Hydrazide: A Versatile Reagent . NBInno. Available at: [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. scispace.com [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes [mdpi.com]

- 10. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Alkylation of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A critical strategy for diversifying this valuable core and modulating its biological activity is the S-alkylation of 1,2,4-triazole-3-thiols. This process introduces a variety of substituents to the sulfur atom, influencing the compound's physicochemical properties and its interactions with biological targets.[1] This guide provides detailed protocols and insights for the S-alkylation of a specific, fluorinated analogue, 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, a promising building block for novel therapeutic agents. The trifluoroethyl group can enhance metabolic stability and binding affinity, making its derivatives of particular interest in drug discovery.

Mechanistic Overview: The Nucleophilic Substitution Reaction

The S-alkylation of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol proceeds via a nucleophilic substitution reaction. The process is initiated by a base, which deprotonates the thiol group (SH) to form a more nucleophilic thiolate anion (S-). This thiolate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), resulting in the formation of a new carbon-sulfur bond and yielding the S-alkylated product. The choice of base, solvent, and alkylating agent is crucial for optimizing reaction efficiency and yield.

Caption: General mechanism of S-alkylation of a triazole-3-thiol.

Experimental Protocols

Herein, we present three distinct protocols for the S-alkylation of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, each employing different reaction conditions to accommodate a range of alkylating agents and desired experimental setups.

Protocol 1: Base-Catalyzed S-Alkylation in Ethanol

This classic and versatile method is suitable for a wide range of primary and secondary alkyl halides. Ethanol is a common solvent that facilitates the dissolution of both the triazole and the base.

Materials:

-

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of triazole).

-

Base Addition: Add 1.1 equivalents of a base (e.g., sodium hydroxide) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.[1]

-

Alkylation: Slowly add 1.2 equivalents of the alkylating agent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt byproduct) has formed, filter it off. Evaporate the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining base and salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-alkylated triazole.

Protocol 2: Phase-Transfer Catalyzed S-Alkylation

This method is particularly useful for reactions where the reactants have low solubility in a single solvent system or for more reactive alkylating agents. A phase-transfer catalyst (PTC) facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkylating agent resides.

Materials:

-

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

-

Alkyl halide

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) or other suitable PTC

-

Dichloromethane (DCM) or Toluene

-

Water

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, 2.0 equivalents of potassium carbonate, and 0.1 equivalents of tetrabutylammonium bromide in a biphasic solvent system of DCM (or toluene) and water (1:1 ratio).

-

Alkylation: Add 1.1 equivalents of the alkylating agent to the vigorously stirred mixture.

-

Reaction: Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

-

Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product as described in Protocol 1.

Protocol 3: Microwave-Assisted S-Alkylation under Solvent-Free Conditions

For rapid and efficient synthesis, microwave irradiation offers a green chemistry approach, often leading to shorter reaction times and higher yields.[3] This protocol utilizes a solid-supported catalyst under solvent-free conditions.

Materials:

-

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

-

Alkyl halide

-

Potassium fluoride on alumina (KF/Al₂O₃)

-

Microwave reactor

-

Mortar and pestle

Procedure:

-

Preparation: In a mortar, thoroughly grind a mixture of 1.0 equivalent of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, 1.2 equivalents of the alkylating agent, and an optimized amount of KF/Al₂O₃ catalyst.

-

Microwave Irradiation: Transfer the mixture to a microwave-safe reaction vessel. Irradiate the mixture in a microwave reactor at a set temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes). Monitor the reaction progress between irradiation intervals.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Extract the product from the solid support using a suitable organic solvent (e.g., acetone or ethyl acetate).

-

Isolation: Filter the solid support and wash it with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product as described in the previous protocols.

Comparative Summary of Protocols

| Parameter | Protocol 1: Base-Catalyzed in Ethanol | Protocol 2: Phase-Transfer Catalysis | Protocol 3: Microwave-Assisted |

| Solvent | Ethanol | Dichloromethane/Water or Toluene/Water | Solvent-free |

| Base/Catalyst | NaOH or K₂CO₃ | K₂CO₃ and TBAB | KF/Al₂O₃ |

| Temperature | Room Temperature to Reflux | Room Temperature | 80-120 °C |

| Reaction Time | Hours to Overnight | Minutes to Hours | Minutes |

| Advantages | Simple, widely applicable | Good for poorly soluble reactants | Rapid, efficient, environmentally friendly |

| Disadvantages | Longer reaction times, potential side reactions at high temperatures | Requires a phase-transfer catalyst | Requires specialized microwave equipment |

Workflow Visualization

Caption: General workflow for the S-alkylation of triazole-thiols.

Conclusion

The S-alkylation of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a versatile and efficient method for generating a diverse library of compounds with significant potential for drug discovery.[1] The choice of protocol will depend on the specific alkylating agent, available equipment, and desired reaction time. The protocols provided herein offer a solid foundation for researchers to synthesize novel S-alkylated triazole derivatives for further biological evaluation.

References

-

Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 30-36. Available from: [Link]

-

Nguyen, K. N., Duus, F., & Luu, T. X. T. (2013). Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. Green Chemistry Letters and Reviews, 6(3), 221-226. Available from: [Link]

-

Pharmacological significance of triazole scaffold. Taylor & Francis Online. (2010). Available from: [Link]

-

Shimizu, M., Shimazaki, T., & Yoshida, Y. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2953. Available from: [Link]

Sources

Application Notes and Protocols for 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol in Fragment-Based Drug Discovery

Introduction: A Privileged Fragment with Enhanced Physicochemical Properties

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] This approach utilizes small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets, offering a more comprehensive exploration of chemical space and often yielding leads with superior drug-like properties.[3] Within the vast landscape of chemical fragments, those built upon privileged scaffolds—structures known to interact with a variety of biological targets—are of particular interest. The 1,2,4-triazole-3-thiol core is one such scaffold, renowned for its versatile biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5][6][7][8]

This document provides detailed application notes and protocols for the use of a specific, strategically modified fragment: 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol . The introduction of the trifluoroethyl group is a deliberate design choice aimed at enhancing the fragment's utility in FBDD campaigns. The trifluoromethyl (CF3) moiety is known to improve key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity through favorable interactions with protein targets.[9][10][11][12][13] This strategic fluorination can lead to improved pharmacokinetics and overall efficacy in later stages of drug development.[10][13]

These notes are intended for researchers, scientists, and drug development professionals engaged in FBDD, providing both the scientific rationale and practical methodologies for leveraging this promising fragment.

Physicochemical Properties of the Fragment

A successful fragment library is built on a foundation of well-characterized molecules. Below is a summary of the key properties of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol.

| Property | Value/Description | Rationale for FBDD |

| Molecular Formula | C4H4F3N3S[14] | Low molecular weight, adheres to the "Rule of Three" often used in FBDD.[15] |

| Molecular Weight | 183.16 g/mol | Ideal for a fragment library, allowing for significant growth in subsequent optimization. |

| Structure | A 1,2,4-triazole ring substituted with a trifluoroethyl group at the N4 position and a thiol group at the C3 position. | The triazole core provides multiple points for hydrogen bonding, while the thiol can act as a key interaction point or a handle for covalent modification.[8][16] |

| Trifluoroethyl Group | Electron-withdrawing, increases lipophilicity and metabolic stability.[9][11] | Enhances binding affinity and reduces the likelihood of rapid metabolic degradation.[9][11][13] |

| Solubility | Predicted to have good aqueous solubility. | High solubility is crucial for biophysical screening methods to avoid aggregation and false positives. |

| Predicted XlogP | 1.1[14] | A balanced lipophilicity that aids in membrane permeability without being overly hydrophobic. |

Experimental Workflows and Protocols

The successful application of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol in an FBDD campaign requires a systematic approach, from initial screening to hit validation and elaboration.

General FBDD Workflow

The following diagram illustrates a typical FBDD workflow utilizing this fragment.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting binding events in real-time. It is well-suited for screening fragments that may have weak binding affinities.

Objective: To identify if 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol binds to the target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, for amine coupling)

-

Target protein of interest

-

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol stock solution (e.g., 10 mM in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the surface with a 1:1 mixture of EDC/NHS.

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

-

-

Fragment Screening:

-

Prepare a dilution series of the fragment in running buffer. A typical starting concentration for fragments is in the 100 µM to 1 mM range. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

-

Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in response units (RU). A positive binding event will result in an increase in RU on the protein flow cell relative to the reference cell.

-

Include a buffer-only injection for double referencing.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the protein flow cell data.

-

A concentration-dependent increase in the binding signal is indicative of a true binding event.

-

For initial screening, a simple "yes/no" binding assessment is often sufficient.

-

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Objective: To confirm the binding of the fragment and accurately determine its binding affinity (KD).

Materials:

-

Isothermal titration calorimeter

-

Target protein solution (typically 10-50 µM)

-

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol solution (typically 10-20 times the protein concentration)

-

Dialysis buffer matching the fragment solution buffer

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the protein against the final buffer to minimize buffer mismatch effects.

-

Prepare the fragment solution in the same dialysis buffer.

-

Degas both the protein and fragment solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the protein into the sample cell and the fragment into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial small injection to account for injection artifacts, followed by a series of injections (e.g., 20-30) of the fragment into the protein solution.

-

The instrument will measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

-

Protocol 3: Structural Characterization via X-ray Co-crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is a cornerstone of FBDD, providing invaluable information for structure-guided optimization.[1]

Objective: To determine the binding mode of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol within the target's active site.

Methodology:

-

Co-crystallization:

-

Screen for crystallization conditions of the target protein in the presence of the fragment. The fragment should be added at a concentration several-fold higher than its measured KD (if known).

-

Set up crystallization trials using methods such as sitting-drop or hanging-drop vapor diffusion.

-

Monitor the trials for crystal growth.

-

-

Fragment Soaking (Alternative Method):

-

If co-crystallization is unsuccessful, grow apo-protein crystals first.

-

Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.

-

Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).

-

-

Data Collection and Structure Determination:

-

Harvest and flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

-

Structure-Activity Relationship (SAR) and Hit Elaboration

The structural data obtained will guide the next steps in the drug discovery process.

Potential Binding Interactions

The chemical features of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol suggest several potential binding interactions.

Caption: Potential interactions of the fragment with a protein target.

Strategies for Fragment Growth

-

Vector-based Growth: If the crystal structure reveals a solvent-exposed vector on the fragment, new chemical moieties can be added to explore nearby sub-pockets. For instance, the thiol group can be alkylated to introduce new functional groups.

-

Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency.

-

Trifluoroethyl Group as a Stable Anchor: The metabolic stability conferred by the trifluoroethyl group makes it an excellent anchor point.[9] Modifications can be focused on other parts of the molecule while this group maintains a key interaction.

Conclusion

4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a promising and strategically designed fragment for FBDD campaigns. Its privileged 1,2,4-triazole-3-thiol core offers multiple points for protein interaction, while the trifluoroethyl group enhances its drug-like properties.[8][9][16] By following the detailed protocols for screening, validation, and structural characterization outlined in these notes, researchers can effectively leverage this fragment to identify and optimize novel inhibitors for a wide range of biological targets. The combination of a versatile binding scaffold with a metabolically robust and affinity-enhancing substituent makes this fragment a valuable addition to any modern FBDD library.

References

-

Title: Fragment Based Drug Design: A Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries Source: PMC (Protein Science) URL: [Link]

-

Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: ACS Publications (ACS Medicinal Chemistry Letters) URL: [Link]

-

Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL: [Link]

-

Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Pharmacology URL: [Link]

-

Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Source: Massachusetts Biotechnology Council URL: [Link]

-

Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Recent Researches in Triazole Compounds as Medicinal Drugs Source: Bentham Science (Current Medicinal Chemistry) URL: [Link]

-

Title: Application of triazoles in the structural modification of natural products Source: PMC (RSC Medicinal Chemistry) URL: [Link]

-

Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: ScienceRise: Pharmaceutical Science URL: [Link]

-

Title: The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI (Molecules) URL: [Link]

-

Title: SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE Source: Marmara Pharmaceutical Journal URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

-

Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

-

Title: 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS Source: DergiPark (Journal of the Faculty of Pharmacy of Ankara University) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL: [Link]

-

Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class Source: MDPI (Molecules) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]

-

Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]

-

Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction Source: PubMed URL: [Link]

-

Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: ResearchGate URL: [Link]

-

Title: 4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol Source: PubChem URL: [Link]

-

Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: ResearchGate URL: [Link]

-

Title: Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol Source: ResearchGate URL: [Link]

-

Title: Fragment-Based Drug Discovery Source: Cambridge Healthtech Institute URL: [Link]

-

Title: Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles Source: MDPI (Molecules) URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massbio.org [massbio.org]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. nbinno.com [nbinno.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. PubChemLite - 4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol (C4H4F3N3S) [pubchemlite.lcsb.uni.lu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Oxidation of Triazole-3-thiols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and preventative measures to address the common challenge of triazole-3-thiol oxidation into disulfide dimers. As Senior Application Scientists, we understand that maintaining the integrity of your thiol-containing compounds is paramount for experimental success. This resource is designed to equip you with the foundational knowledge and practical protocols to mitigate this undesirable side reaction.

Understanding the Problem: The Chemistry of Thiol Oxidation

Triazole-3-thiols, like other thiol-containing compounds, are susceptible to oxidation, a process where two thiol groups (-SH) couple to form a disulfide bond (-S-S-). This dimerization can significantly impact the compound's biological activity, solubility, and reactivity in subsequent experimental steps. The primary culprit behind this transformation is often atmospheric oxygen, a reaction that can be accelerated by several factors including pH, the presence of metal ions, and exposure to light.

The mechanism of oxidation can proceed through various pathways, including one-electron and two-electron processes. In a common pathway, a thiolate anion (R-S⁻), which is more nucleophilic than its protonated thiol form (R-SH), initiates the reaction. This is a key reason why the rate of oxidation is highly pH-dependent.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my triazole-3-thiol solution turning cloudy or showing a precipitate?

This is a common observation when disulfide dimer formation occurs. The resulting dimer often has lower solubility in the solvent compared to the monomeric thiol, leading to precipitation.

Q2: At what pH is my triazole-3-thiol most stable against oxidation?

Generally, acidic to neutral pH (around 3-6) is recommended for storing thiol solutions to minimize oxidation.[4] At higher, more alkaline pH values, the concentration of the highly reactive thiolate anion increases, accelerating the rate of oxidation.[1][5]

Q3: Can I reverse the disulfide bond formation?

Yes, in many cases, disulfide bonds can be reduced back to their corresponding thiols. This is typically achieved by treating the solution with a reducing agent.

Q4: Are there any visual cues that indicate oxidation has occurred?

Besides precipitation, a slight yellowing of the solution can sometimes indicate the formation of disulfide byproducts. However, the most reliable methods for detecting dimer formation are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: How should I store my solid triazole-3-thiol compound?

Solid triazole-3-thiol should be stored in a tightly sealed container in a cool, dry, and dark place.[6] An inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage.

Troubleshooting & Prevention Strategies

Control of Atmospheric Oxygen

The most direct approach to preventing oxidation is to minimize the exposure of your triazole-3-thiol to oxygen.

The "Why": Atmospheric oxygen is a primary oxidizing agent for thiols. Removing it from your reaction or storage environment significantly slows down the dimerization process.

The "How" (Protocols):

-

Degassing Solvents: Before preparing your triazole-3-thiol solution, degas the solvent to remove dissolved oxygen. Common methods include:

-

Sparging: Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes.

-

Freeze-Pump-Thaw: This method is highly effective for removing dissolved gases. It involves freezing the solvent, applying a vacuum to remove the gas above the solid, and then allowing it to thaw. This cycle is typically repeated three times.[7]

-

Sonication under Vacuum: Placing the solvent in an ultrasonic bath while under a vacuum can also effectively remove dissolved gases.

-

-

Working Under an Inert Atmosphere: Whenever possible, handle your triazole-3-thiol solutions in a glove box or under a continuous stream of an inert gas.[8] This is especially critical during long-term experiments or when working with sensitive compounds.

pH Optimization

Controlling the pH of your solution is a crucial factor in preventing thiol oxidation.

The "Why": The rate of thiol oxidation is highly pH-dependent.[2][3] In alkaline conditions, the thiol group (-SH) is deprotonated to the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation.[1][5] By maintaining a slightly acidic to neutral pH, you can keep the majority of your compound in the less reactive protonated form.

The "How" (Protocols):

-

Buffer Selection: Use a buffer system that maintains a pH range of 6.5-7.5 for reactions where thiol reactivity is desired, but be aware that this range is a compromise between reactivity and stability.[5] For storage, a lower pH (around 3-6) is generally preferable.[4]

-

Acidification for Storage: If compatible with your experimental design, acidifying the storage solution with a non-oxidizing acid can significantly prolong the shelf-life of your triazole-3-thiol.

Use of Reducing Agents

Incorporating a reducing agent into your solution can help maintain the thiol in its reduced state.

The "Why": Reducing agents work by either directly reducing any disulfide bonds that form or by scavenging oxidants in the solution.

The "How" (Protocols):

-

Common Reducing Agents:

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a popular choice because it is effective over a wide pH range, is odorless, and is more stable than dithiothreitol (DTT).[9] It does not contain a thiol group itself, which can simplify downstream purification.

-

Dithiothreitol (DTT): DTT is another widely used reducing agent. However, it is less stable than TCEP, especially at higher pH, and its own thiol groups can interfere with certain assays.[9]

-

2-Mercaptoethanol (β-ME): While effective, β-ME has a strong, unpleasant odor and is volatile.

-

-

Considerations for Use: When using a reducing agent, consider its compatibility with your downstream applications. For example, if you plan to react your thiol with a maleimide, TCEP is a good choice as it does not have to be removed prior to the reaction.[10]

Table 1: Comparison of Common Reducing Agents

| Reducing Agent | Optimal pH Range | Advantages | Disadvantages |

| TCEP | 1.5 - 8.5 | Odorless, stable, effective over a wide pH range, does not need to be removed for some subsequent reactions.[9] | Can be more expensive than other options. |

| DTT | 7.0 - 9.0 | Inexpensive, widely available. | Strong odor, less stable than TCEP, can interfere with some assays.[9] |

| β-ME | 7.0 - 9.0 | Inexpensive. | Strong, unpleasant odor, volatile, less stable than TCEP and DTT. |

Metal Ion Chelators

Trace metal ions can catalyze the oxidation of thiols.

The "Why": Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can act as catalysts in the oxidation of thiols by facilitating the transfer of electrons to oxygen.[11]

The "How" (Protocols):

-

Addition of EDTA: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your buffers can sequester these metal ions and prevent them from participating in the oxidation reaction.[5]

Alkylation of Thiols

For applications where the free thiol is not required, alkylation can be an effective way to permanently block oxidation.

The "Why": Alkylating agents react with the thiol group to form a stable thioether bond, which is not susceptible to oxidation to a disulfide.

The "How" (Protocols):

-

Common Alkylating Agents:

-

Iodoacetamide: Reacts with thiols to form a stable carboxyamidomethyl-thioether.

-

N-ethylmaleimide (NEM): Reacts with thiols via a Michael addition to form a stable thioether linkage.

-

-

Application: This strategy is often used in proteomics to cap cysteine residues after reduction of disulfide bonds to prevent their re-formation.

Visualizing the Process

Diagram 1: Thiol Oxidation and Prevention Workflow

Caption: Workflow of thiol oxidation and preventative measures.

Diagram 2: Decision Tree for Preventing Thiol Oxidation

Caption: Decision-making guide for handling triazole-3-thiols.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Cremers, C. M., & Jakob, U. (2013). Oxidant sensing by thiol-based switches. Journal of Biological Chemistry, 288(37), 26489-26496. [Link]

-

MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. Retrieved from [Link]

-

Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1434-1444. [Link]

-

Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]

-

Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

-

Ghosh, S., Kumar, A., & Singh, A. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE, 9(1), e85023. [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

-

Corpas, F. J., & Barroso, J. B. (2022). Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. Plant and Cell Physiology, 63(10), 1383-1395. [Link]

-

Hansen, R. E., Winther, J. R., & Thorpe, C. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 422-427. [Link]

-

ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?. Retrieved from [Link]

-

Hansen, R. E., Winther, J. R., & Thorpe, C. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 422-427. [Link]

-

ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]

-

Wallace, T. J., Schriesheim, A., & Bartok, W. (1963). Liquid-Phase Oxidation of Thiols to Disulfides. Advances in Chemistry, 70, 218-224. [Link]

-

Reddit. (2024, May 23). Thiol Handling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantification of thiols and disulfides. Retrieved from [Link]

-

Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]

-

LibreTexts Chemistry. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]

-

ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Watson International. (n.d.). Safety Data Sheet - 1,2,4-Triazole-3-thiol. Retrieved from [Link]

-

Tolyltriazole. (n.d.). 1H-1,2,4-Triazole-3-Thiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2411-2422. [Link]

-

Lambert, T. H., & Bobbitt, J. M. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]

-

LibreTexts Chemistry. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

-

Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]

-

Brzezinski, P., & Gąsecka, M. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Mass Spectrometry, 53(12), 1195-1205. [Link]

-

Karami, B., & Eskandari, K. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. [Link]

-

Cobley, J. N., & Fiorello, M. L. (2020). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 9(4), 324. [Link]

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H-1,2,4-Triazole-3-Thiol [tolyltriazole-benzotriazole.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for fluorinated triazole thiols (recrystallization vs HPLC)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the purification of fluorinated triazole thiols, a class of compounds with increasing importance in medicinal chemistry due to their unique biological properties.[1][2] The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, the unique physicochemical characteristics imparted by fluorine and the thiol group can present challenges during purification.

This guide offers a comparative analysis of two primary purification techniques—recrystallization and High-Performance Liquid Chromatography (HPLC)—and provides practical, experience-based solutions to common issues encountered in the lab.

Choosing Your Purification Strategy: Recrystallization vs. HPLC

The initial choice between recrystallization and HPLC depends on several factors, including the scale of your synthesis, the purity requirements, and the specific properties of your fluorinated triazole thiol. The presence of highly polar fluorine atoms and the potentially reactive thiol group are key considerations.

Data Presentation: Comparative Analysis of Purification Methods

| Feature | Recrystallization | High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of the compound between a stationary phase and a mobile phase. |

| Scale | Easily scalable from milligrams to kilograms. | Typically used for analytical to preparative scales (micrograms to grams). |

| Purity Achievable | Can be very high, but may not remove closely related impurities. | Very high purity is achievable, with excellent resolution of closely related compounds. |

| Cost | Generally lower cost (solvents, glassware). | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance.[3] |

| Throughput | Can be time-consuming, especially for optimization of solvent systems. | Higher throughput, especially with automated systems.[4] |

| Compound Recovery | Can be high, but some loss in the mother liquor is inevitable.[5] | Generally high recovery, but can be lower for preparative scale depending on the separation. |

| Best Suited For | Crystalline solids with good solubility differences between hot and cold solvents. | A wide range of compounds, including those that are difficult to crystallize or are liquids/oils. |

| Key Challenge | Finding a suitable solvent or solvent system; risk of "oiling out".[5][6] | Method development; potential for poor retention of highly polar fluorinated compounds in standard reversed-phase systems.[7] |

Logical Workflow: Selecting the Appropriate Purification Method

The following diagram illustrates a decision-making workflow to help you select the most suitable purification method for your fluorinated triazole thiol.

Caption: Decision workflow for purification method selection.

Troubleshooting Guide & FAQs: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[8] Success hinges on finding a solvent that dissolves your fluorinated triazole thiol when hot but not when cold.[9][10]

Q1: My fluorinated triazole thiol won't dissolve in any common solvents, even when heated.

A1: The high polarity imparted by fluorine atoms can make these compounds challenging to dissolve in non-polar solvents.

-

Plausible Cause: Your compound is highly polar. The "like dissolves like" principle suggests you need a polar solvent.[9][11]

-

Troubleshooting Steps:

-

Systematically Test Polar Solvents: Try highly polar solvents such as ethanol, methanol, water, or mixtures like ethanol/water or DMF/water.[12][13]

-

Consider a Two-Solvent System: If a single solvent doesn't work, try a binary mixture. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is soluble), and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9][10] Common pairs include ethanol/water and acetone/hexane.[14][15]

-

Q2: My compound dissolves, but it "oils out" upon cooling instead of forming crystals.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.[5] This is common with impure compounds.[6]

-

Plausible Cause: The solution is supersaturated, or the melting point of your compound is lower than the temperature of the solution as it cools.

-

Troubleshooting Steps:

-

Slow Down the Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help.[5]

-

Add More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then cool slowly again.[6]

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[6][8]

-

Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]

-

Q3: I've successfully recrystallized my compound, but the recovery is very low.

A3: This is a common issue and usually points to using too much solvent or cooling the solution too quickly.[5][6]

-

Plausible Cause: Your compound has significant solubility in the cold solvent, or an excessive amount of solvent was used.

-

Troubleshooting Steps:

-

Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[9]

-

Cool Thoroughly: Ensure the solution is cooled sufficiently, finishing with an ice bath, to maximize precipitation.

-

Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cooling again. This "second crop" may be less pure but can significantly increase your overall yield.[9]

-

Experimental Protocol: General Recrystallization Workflow

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, water, ethyl acetate, toluene) at room temperature and upon heating.[16] A good solvent will dissolve the compound when hot but not at room temperature.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil, until the solid just dissolves.[9]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[9]

-

Drying: Allow the crystals to air dry completely to remove any residual solvent.

Troubleshooting Guide & FAQs: HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity, especially for compounds that are difficult to crystallize.[3] For polar molecules like fluorinated triazole thiols, reversed-phase HPLC (RP-HPLC) is the most common starting point.[17]

Q1: My fluorinated triazole thiol has poor or no retention on a standard C18 column.

A1: This is a classic issue for highly polar compounds in reversed-phase chromatography.[7] The fluorinated nature of your molecule likely makes it too polar to interact sufficiently with the nonpolar C18 stationary phase.[18]

-

Plausible Cause: The analyte is too hydrophilic and is eluting with the solvent front.

-

Troubleshooting Steps:

-

Increase the Aqueous Content of the Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95% water or buffer) and run a shallow gradient or an isocratic hold.

-

Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes compared to traditional C18 columns.[19]

-

Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[19]

-